molecular formula C17H20BClO2 B14382563 2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate CAS No. 90179-59-2

2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate

Cat. No.: B14382563
CAS No.: 90179-59-2
M. Wt: 302.6 g/mol
InChI Key: DTWDNGKDOFPEHK-UHFFFAOYSA-N
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Description

2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom bonded to two aromatic rings, one substituted with a chlorine atom and the other with a methoxy group, along with a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronate group to a borane.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling reactions.

    4-Methoxyphenylboronic Acid: Similar structure but lacks the 2-methylpropyl and 4-chlorophenyl groups.

    4-Chlorophenylboronic Acid: Similar structure but lacks the 2-methylpropyl and 4-methoxyphenyl groups.

Uniqueness

2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate is unique due to its combination of substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the aromatic rings provides a balance of electronic effects that can be advantageous in certain synthetic applications.

Properties

CAS No.

90179-59-2

Molecular Formula

C17H20BClO2

Molecular Weight

302.6 g/mol

IUPAC Name

(4-chlorophenyl)-(4-methoxyphenyl)-(2-methylpropoxy)borane

InChI

InChI=1S/C17H20BClO2/c1-13(2)12-21-18(14-4-8-16(19)9-5-14)15-6-10-17(20-3)11-7-15/h4-11,13H,12H2,1-3H3

InChI Key

DTWDNGKDOFPEHK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)Cl)OCC(C)C

Origin of Product

United States

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